1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-, also known as piperonyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 170.59 g/mol. The compound features a benzodioxole structure, characterized by a dioxole ring fused to a benzene ring, with chlorine and chloromethyl substituents at the 4 and 5 positions, respectively. Its physical properties include a melting point of 20.5 °C and a boiling point of 257.4 °C .
Piperonyl chloride is reactive due to the presence of the chloromethyl group, which can participate in nucleophilic substitution reactions. It can react with various nucleophiles such as amines and alcohols to form corresponding derivatives. Additionally, it can undergo oxidation reactions, leading to the formation of more complex compounds or degradation products under certain conditions. The compound is also sensitive to strong oxidizing agents, which may lead to hazardous decomposition products including hydrogen chloride and carbon monoxide .
Piperonyl chloride can be synthesized through several methods, including:
Piperonyl chloride is primarily used in:
Studies on piperonyl chloride's interactions have focused on its toxicological profile and its effects on biological systems. The compound has been shown to interact with various biological pathways, potentially affecting enzyme activity and cellular responses. Its toxicity profile necessitates careful handling in laboratory settings to prevent adverse health effects during research or application .
Piperonyl chloride shares structural similarities with several other compounds within the benzodioxole class. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(Chloromethyl)-6-nitro-1,3-benzodioxole | 15862-98-3 | Contains a nitro group; used in organic synthesis |
| 4-Chloro-1,3-benzodioxole | 12514092 | Lacks chloromethyl group; used in medicinal chemistry |
| 1,3-Benzodioxol-5-amine | 84310 | Amino derivative; potential pharmaceutical applications |
| 5-(Chloromethyl)-1,3-benzodioxole | 20850-43-5 | Synonym for piperonyl chloride; same structure |
Piperonyl chloride is unique due to its specific chloromethyl substitution pattern and its applications primarily as an insecticide. While it shares structural features with other benzodioxoles, its distinct reactivity profile and utility in pest control set it apart from similar compounds .